molecular formula C11H18O2 B14344202 Methyl 8-methylnona-4,8-dienoate CAS No. 92912-10-2

Methyl 8-methylnona-4,8-dienoate

Cat. No.: B14344202
CAS No.: 92912-10-2
M. Wt: 182.26 g/mol
InChI Key: JBGKMJWXISZDSE-UHFFFAOYSA-N
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Description

Methyl 8-methylnona-4,8-dienoate is a branched-chain unsaturated methyl ester characterized by a nine-carbon backbone (nona-), double bonds at positions 4 and 8, and a methyl substituent at position 7. Methyl esters with conjugated double bonds, such as this compound, are often studied for their roles in organic synthesis, fragrance formulations, or biological signaling due to their stereochemical complexity and reactivity .

Properties

CAS No.

92912-10-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 8-methylnona-4,8-dienoate

InChI

InChI=1S/C11H18O2/c1-10(2)8-6-4-5-7-9-11(12)13-3/h4-5H,1,6-9H2,2-3H3

InChI Key

JBGKMJWXISZDSE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC=CCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 8-methylnona-4,8-dienoate can be synthesized through various organic synthesis methods. One common approach involves the esterification of 8-methylnonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methylnona-4,8-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 8-methylnonanoic acid or 8-methylnonanone.

    Reduction: Methyl 8-methylnonanoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 8-methylnona-4,8-dienoate has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving fatty acid metabolism and enzyme interactions.

    Medicine: Research into its potential therapeutic effects or as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 8-methylnona-4,8-dienoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may be metabolized by enzymes such as esterases, leading to the release of the corresponding acid and alcohol. These metabolites can then participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analog: (2R,3R,4E)-Allyl 3-Hydroxy-2,4,8-Trimethylnona-4,8-Dienoate (Compound 4)

Key Differences :

  • Functional Groups : Compound 4 includes an allyl ester group (vs. methyl ester), a hydroxyl group at position 3, and additional methyl groups at positions 2 and 3.
  • Synthesis : Prepared via vanadyl acetylacetonate-catalyzed epoxidation, indicating higher stereochemical control requirements compared to simpler methyl esters .
  • Reactivity : The hydroxyl and allyl groups enhance polarity, making it more reactive in nucleophilic additions or oxidation reactions.

Table 1: Structural Comparison

Feature Methyl 8-Methylnona-4,8-Dienoate Compound 4
Ester Group Methyl Allyl
Substituents 8-methyl 2-, 4-, 8-methyl; 3-hydroxy
Double Bonds 4,8 4,8 (with epoxidation potential)
Synthesis Complexity Moderate High (requires chiral catalysts)

Structural Analog: Methyl (4E,8E)-Deca-4,8-Dienoate

Key Differences :

  • Chain Length: Deca- (10 carbons) vs. nona- (9 carbons).
  • Physical Properties: Predicted collision cross-section (CCS) values for methyl deca-4,8-dienoate adducts range from 143.3 Ų ([M-H]⁻) to 154.4 Ų ([M+Na]+), suggesting a larger molecular footprint compared to this compound .
  • Applications: Methyl deca-4,8-dienoate is documented in fragrance formulations, whereas the 8-methylnona derivative may exhibit distinct volatility or odor profiles due to branching .

Table 2: Physical Property Comparison

Property This compound (Inferred) Methyl Deca-4,8-Dienoate
Molecular Weight (g/mol) ~182 (estimated) 182.13 (calculated)
Predicted CCS ([M+H]+) ~140–145 Ų (hypothetical) 144.8 Ų
Volatility Likely higher due to shorter chain Lower (longer carbon chain)

Functional Analog: α-Pinene and Isoprene Derivatives

This compound’s conjugated diene system may exhibit similar atmospheric reactivity, such as ozone or radical interactions, but with slower degradation rates due to ester stabilization .

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